5-(Thiophen-3-yl)cyclohexane-1,3-dione
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Thiophen-3-yl)cyclohexane-1,3-dione typically involves the reaction of thiophene derivatives with cyclohexane-1,3-dione under specific conditions. One common method includes the use of acid chlorides and acetonitrile as solvents . The reaction mass is stirred for a specific duration to ensure complete reaction .
Industrial Production Methods
Industrial production of this compound may involve bulk custom synthesis, where the compound is produced in large quantities under controlled conditions to ensure purity and consistency . The process may include steps like purification, crystallization, and drying to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
5-(Thiophen-3-yl)cyclohexane-1,3-dione undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halogens, amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiol derivatives .
Scientific Research Applications
5-(Thiophen-3-yl)cyclohexane-1,3-dione has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 5-(Thiophen-3-yl)cyclohexane-1,3-dione involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 5-(Thiophen-3-yl)cyclohexane-1,3-dione include other thiophene derivatives and cyclohexane-1,3-dione analogs . Some examples are:
- Thiophene-2-carboxylic acid
- 2,5-Dimethylthiophene
- Cyclohexane-1,3-dione
Uniqueness
What sets this compound apart is its unique combination of a thiophene ring and a cyclohexane-1,3-dione moiety, which imparts distinct chemical and biological properties . This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
5-thiophen-3-ylcyclohexane-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O2S/c11-9-3-8(4-10(12)5-9)7-1-2-13-6-7/h1-2,6,8H,3-5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQCRDWBATGBOFK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC(=O)CC1=O)C2=CSC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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